

"comparative docking studies of spiro[indole-3,4'-piperidine] analogues with target proteins"

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Compound of Interest

Compound Name: *Spiro[indole-3,4'-piperidine]*

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Comparative Docking Analysis of Spiro[indole-3,4'-piperidine] Analogues with Target Proteins

This guide provides a comparative overview of molecular docking studies conducted on **spiro[indole-3,4'-piperidine]** analogues, a class of compounds recognized for their therapeutic potential. By examining their interactions with various protein targets, researchers can gain insights into their mechanisms of action and structure-activity relationships, facilitating the development of novel therapeutics. The following sections present quantitative data from these studies, detail the experimental protocols used, and visualize a key signaling pathway associated with one of the primary targets.

Data Presentation: Comparative Docking and Inhibitory Activity

The following table summarizes the quantitative data from docking studies and in vitro assays for a series of **spiro[indole-3,4'-piperidine]** analogues and related spiropiperidine derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities and inhibitory potencies.

Compound/Analog Class	Specific Analogue(s)	Target Protein(s)	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	IC50 / EC50 (μM)	Key Interacting Residues
Spiro[indolin-3,4'-piperidine]-2-ones	Not specified	c-Met	-	-	0.0147 - 17	Not specified in abstract
Spiro[indolin-3,4'-piperidine]	1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]	c-Met, ALK	-	-	Single-digit nM (biochemical potency)	Not specified
N-benzyl spiro-piperidine hydroxamic acid derivatives	Analogues with 2,4-dichloro or 2,4-difluoro substitution patterns	HDAC6	-	-	Exhibits 101.5- and 108-fold preference for HDAC6 over HDAC8	Preferentially occupy the sub-unit of HDAC6
Spiro-piperidine derivatives	Compounds 13 and 15	Leishmania major (PTR1 and DHFR)	-	-	0.89 and 0.50	Not specified
Dispiro[indoline-3,2'-pyrrolidine-3',3"-piperidine]-2,4"-dione	1"-ethyl-1'-methyl-5"-((4-methylbenzylidene)-4-(p-tolyl)(3hb5) derivative (11b)	Breast Cancer Receptor (3hb5)	-	-6.5630 to -2.1721	3.9	Not specified

Spiro[piperidine-4,1'-pyrido[3,4-b]indoles]	Analogue	N1303K-CFTR	-	-	~0.6	Not specified
	2i (with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents)					

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized protocol based on standard practices reported in the cited literature for the docking of **spiro[indole-3,4'-piperidine]** analogues.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structures of the **spiro[indole-3,4'-piperidine]** analogues are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is then performed using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .pdbqt).
- **Protein Preparation:** The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then optimized and minimized to relieve any steric clashes.

2. Docking Simulation:

- **Grid Box Definition:** A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore different conformations and orientations.
- **Docking Algorithm:** A docking program such as AutoDock Vina or MOE-Dock is used to perform the molecular docking.^[1] These programs utilize algorithms (e.g., Lamarckian

Genetic Algorithm) to explore the conformational space of the ligand within the defined grid box and to calculate the binding affinity for each conformation.

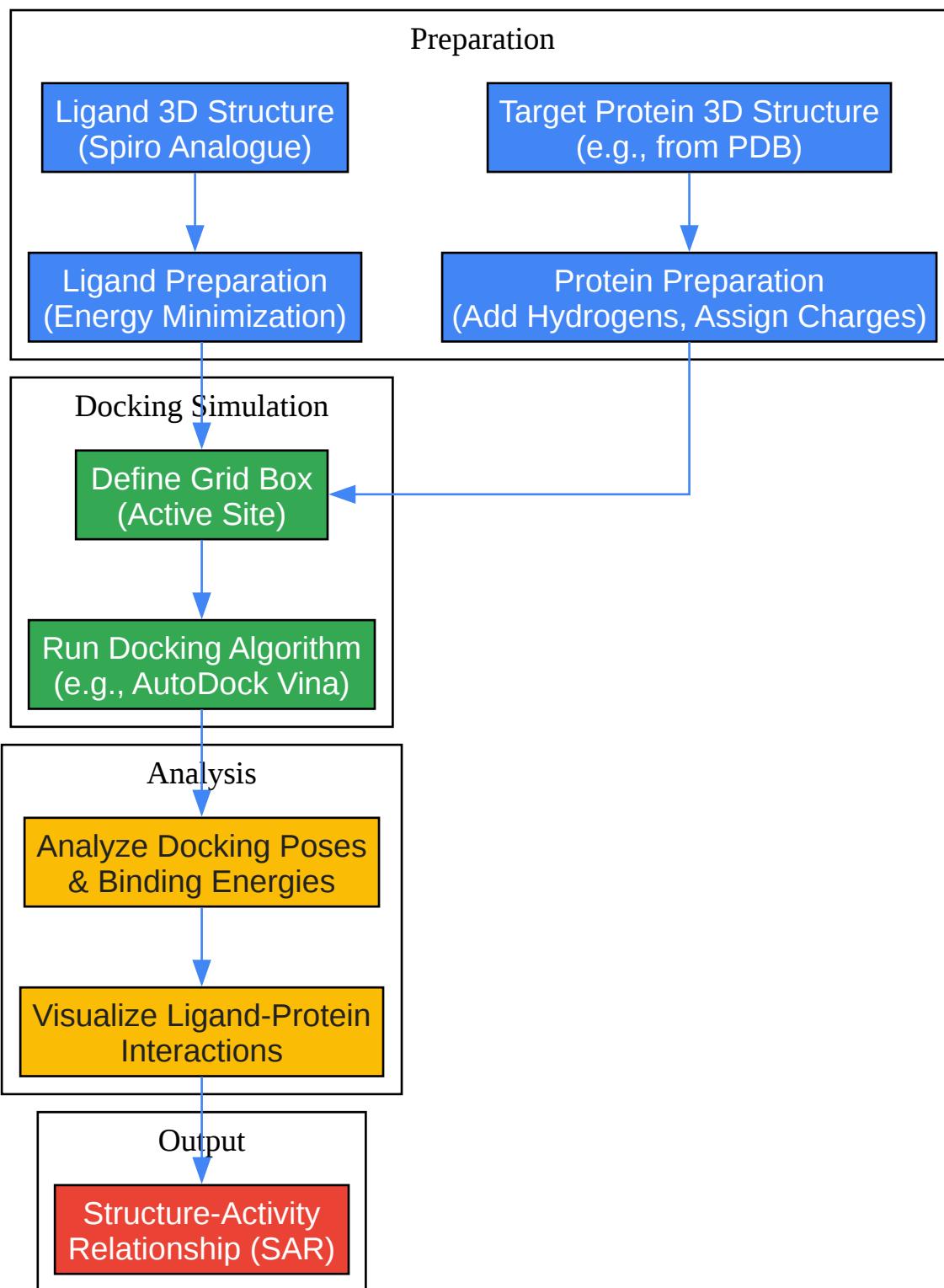
- Parameter Settings: The number of genetic algorithm runs, population size, and the number of energy evaluations are set according to the software's recommendations and the complexity of the system.

3. Analysis of Docking Results:

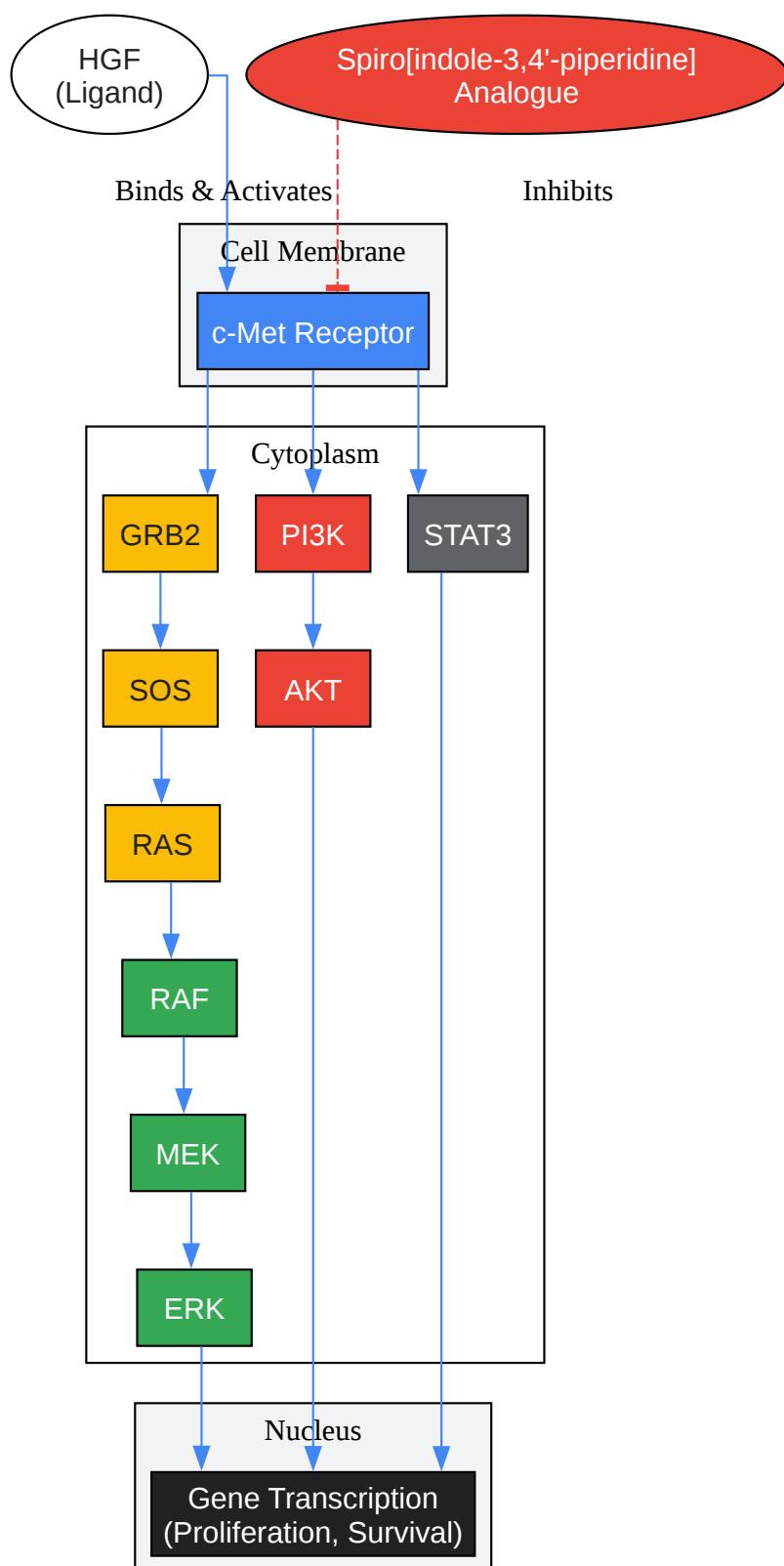
- Binding Energy and Pose Selection: The docking results are ranked based on their predicted binding energies (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable binding mode.
- Interaction Analysis: The selected binding pose is visualized to analyze the intermolecular interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[\[1\]](#)[\[2\]](#) This analysis helps in understanding the molecular basis of the ligand's activity.

Mandatory Visualization

The following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of the c-Met signaling pathway, a key target for some **spiro[indole-3,4'-piperidine]** analogues.[\[3\]](#)[\[4\]](#)

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Comparative Molecular Docking Workflow



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Simplified c-Met Signaling Pathway Inhibition

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